molecular formula C7H14O3 B126774 3-hydroxyheptanoic Acid CAS No. 17587-29-0

3-hydroxyheptanoic Acid

Cat. No.: B126774
CAS No.: 17587-29-0
M. Wt: 146.18 g/mol
InChI Key: OXSSIXNFGTZQMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexproxibutene involves the reaction of 1,2-diphenylethanol with propionic acid in the presence of a dehydrating agent to form the ester. This ester is then reacted with dimethylamine to form the final product .

Industrial Production Methods: Industrial production of Dexproxibutene typically involves large-scale esterification followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dexproxibutene has been explored in various scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dexproxibutene is unique in its intermediate effectiveness and specific structural modifications compared to other analgesics. Its limited effectiveness in rheumatoid arthritis pain relief distinguishes it from more commonly used analgesics .

Properties

IUPAC Name

3-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSIXNFGTZQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-37-2
Record name Heptanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00388971
Record name 3-hydroxyheptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17587-29-0
Record name 3-Hydroxyheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17587-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxyheptanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyheptanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 3-hydroxyheptanoic acid (specifically as part of an ornithine analog) into peptide-based inhibitors impact their activity against aspartic proteinases?

A: Research indicates that incorporating this compound into peptide-based inhibitors, specifically as part of an ornithine analog (4,7-diamino-3-hydroxyheptanoic acid, referred to as OrnSta), significantly enhances their inhibitory activity against certain aspartic proteinases []. For instance, the peptide Iva-Val-Val-[OrnSta]-OEt demonstrated a Ki value of 1.1 nM against penicillopepsin, making it considerably more potent than the reference compound Iva-Val-Val-Sta-OEt (Ki = 47 nM) []. This enhanced potency is attributed to the presence of the basic group in OrnSta, which is believed to interact favorably with aspartic acid-77 in the active site of penicillopepsin [].

Q2: What is the significance of producing enantiomerically pure (R)-3-hydroxycarboxylic acids, and how does the research utilize bacterial polyhydroxyalkanoates (PHAs) for this purpose?

A: Enantiomerically pure compounds are crucial in pharmaceutical research because different enantiomers of a molecule can exhibit drastically different biological activities. The research highlights an efficient method for producing enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, using bacterial PHAs []. This method utilizes the bacteria Pseudomonas putida GPo1 to accumulate PHAs intracellularly. By promoting in vivo depolymerization of these PHAs, the desired (R)-3-hydroxycarboxylic acid monomers are released and secreted into the extracellular environment, facilitating their isolation and purification []. This approach offers a sustainable and efficient way to obtain these valuable chiral building blocks for various applications, including the development of aspartic proteinase inhibitors.

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